

Application Notes & Protocols: Formulating Aneratrigine for Subcutaneous Injection in Mice

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Compound of Interest		
Compound Name:	Aneratrigine	
Cat. No.:	B12380354	Get Quote

Introduction

Aneratrigine is an investigational compound that acts as a potent and selective blocker of the voltage-gated sodium channel Nav1.7 (sodium channel protein type 9 subunit alpha).[1][2][3] This channel is predominantly expressed in peripheral pain-sensing neurons, making it a key therapeutic target for neuropathic pain.[2][4] Preclinical studies in animal models, such as mice, are crucial for evaluating the efficacy and pharmacokinetic profile of Aneratrigine.

Subcutaneous (SC) administration is a common and effective route for delivering therapeutic compounds in these models.[5][6]

These application notes provide detailed protocols for the formulation of **Aneratrigine** for subcutaneous injection in mice, covering vehicle preparation, compound dissolution, and the administration procedure. The aim is to ensure consistent, safe, and effective delivery of the compound for preclinical research.

Physicochemical Properties of Aneratrigine

Aneratrigine is a solid, white to off-white powder.[2] Its solubility is a critical factor in formulation development. While highly soluble in DMSO, its aqueous solubility is pH-dependent.[1][2] The mesylate salt form of Aneratrigine is classified as a Biopharmaceutics Classification System (BCS) class IV compound, indicating low solubility and low permeability. [7][8] Understanding these properties is essential for selecting an appropriate vehicle for subcutaneous delivery.



Property	Value	Reference
Molecular Formula	C19H20CIF2N5O2S2	[1][9]
Molecular Weight	487.97 g/mol	[1][2][9]
Appearance	Solid Powder	[1]
Solubility (in vitro)	100 mg/mL (204.93 mM) in DMSO	[2]
Solubility (Aneratrigine Mesylate)	pH-dependent: 0.06 mg/mL at pH 1.2; 5.22 mg/mL at pH 4.0	[7][8]
Mechanism of Action	Blocker of Nav1.7 (Sodium channel protein type 9 subunit alpha)	[2][3][10]

Experimental ProtocolsFormulation of Aneratrigine Solution

Successful subcutaneous administration requires a sterile, non-irritating formulation.[11] Given **Aneratrigine**'s low aqueous solubility, a co-solvent system is typically required. Below are three example protocols for preparing a clear solution suitable for injection. The final concentration should be determined based on the desired dose and the maximum injection volume for the mice.

Protocol 1: DMSO/PEG300/Tween-80/Saline Vehicle

This vehicle is a common choice for compounds with poor water solubility.

Materials:

- Aneratrigine powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile



- Tween-80 (Polysorbate 80), sterile
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringe filters (0.22 μm)

Procedure:

- Weigh the required amount of **Aneratrigine** powder in a sterile microcentrifuge tube.
- Add DMSO to a final concentration of 10% of the total volume. Vortex until the powder is completely dissolved. Ultrasonic treatment can be used to aid dissolution.
- Add PEG300 to a final concentration of 40% of the total volume and vortex thoroughly to mix.[2]
- Add Tween-80 to a final concentration of 5% of the total volume and vortex until the solution is homogeneous.[2]
- Add sterile saline to reach the final desired volume (45% of the total).[2] Vortex again to ensure a clear, uniform solution.
- Draw the final solution into a sterile syringe and pass it through a 0.22 μm syringe filter into a new sterile vial to ensure sterility.

Protocol 2: DMSO/SBE-β-CD/Saline Vehicle

This protocol uses a cyclodextrin to improve solubility.

Materials:

- Aneratrigine powder
- Dimethyl sulfoxide (DMSO), sterile



- Sulfobutylether-β-cyclodextrin (SBE-β-CD) solution (e.g., 20% in saline), sterile
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringe filters (0.22 μm)

Procedure:

- Weigh the required amount of **Aneratrigine** powder.
- Prepare the vehicle by mixing 10% DMSO with 90% (20% SBE-β-CD in Saline).
- Add the vehicle to the Aneratrigine powder.
- Vortex thoroughly until a clear solution is obtained.[2]
- Sterile filter the final solution using a 0.22 μm syringe filter.

Protocol 3: DMSO/Corn Oil Vehicle

This creates a lipid-based formulation for sustained release.

Materials:

- Aneratrigine powder
- · Dimethyl sulfoxide (DMSO), sterile
- · Corn Oil, sterile
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:



- Weigh the required amount of **Aneratrigine** powder.
- Dissolve the powder in 10% of the final volume with DMSO.[2]
- Add 90% of the final volume with sterile Corn Oil.[2]
- Vortex vigorously until a clear solution or a uniform suspension is achieved.
- Note: This formulation may not require sterile filtration if all components are sterile and handled aseptically.

Subcutaneous Injection Protocol in Mice

This protocol outlines the standard procedure for subcutaneous administration in mice, adapted from institutional guidelines.[12][13][14]

Materials:

- · Prepared Aneratrigine formulation
- Sterile syringes (0.5-1 mL)
- Sterile needles (25-27 gauge).[12] A new sterile needle and syringe must be used for each animal.[14]
- Mouse restrainer (optional)
- 70% Isopropyl alcohol wipes (optional, as their effectiveness for skin sterilization is debated and may cause disturbance).[11]

Injection Volume and Needle Size Guidelines

Parameter	Guideline	Reference
Needle Gauge	25-27 G	[12]
Max Volume per Site	5 mL/kg	[12]
Max Total Volume (Drug)	10 mL/kg	[12]



Procedure:

- Preparation: Gently warm the prepared formulation to body temperature to reduce discomfort for the animal.[11][12] Calculate the precise volume to be injected based on the animal's body weight.
- Restraint: Restrain the mouse firmly but gently. One common method is to scruff the loose skin over the neck and shoulders between your thumb and forefinger.[15] This will limit the mouse's movement.
- Site Selection: The preferred injection site is the loose skin over the shoulders (scruff) or the flank.[14][15] If repeated injections are necessary, alternate between sites.[11]
- Tenting the Skin: Using your non-dominant hand holding the scruff, create a "tent" of skin.
 [16]
- Needle Insertion: With your dominant hand, insert the sterile needle, bevel facing up, into the base of the skin tent.[12][14] The needle should be inserted parallel to the body.
- Aspiration: Gently pull back on the syringe plunger to aspirate.[13] If blood enters the syringe
 hub, the needle has entered a blood vessel. Withdraw the needle, replace it with a fresh
 sterile one, and re-attempt the injection at a different site.[12] If no blood is drawn, placement
 is correct.
- Injection: Depress the plunger smoothly to administer the solution.[13]
- Withdrawal: Once the full volume is injected, withdraw the needle swiftly. Gently pinch the injection site for a moment to prevent leakage.
- Post-Injection Care: Return the mouse to its cage and monitor for any adverse reactions, such as distress, swelling, or skin changes at the injection site.

Visualized Workflows and Pathways

Aneratrigine Mechanism of Action

Aneratrigine functions by blocking the Nav1.7 voltage-gated sodium channel on nociceptive (pain-sensing) neurons. This inhibition prevents the influx of sodium ions necessary for

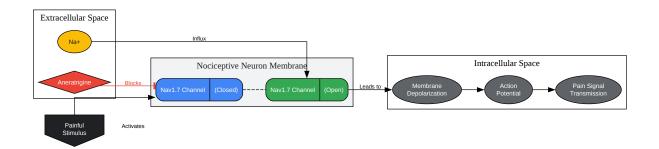




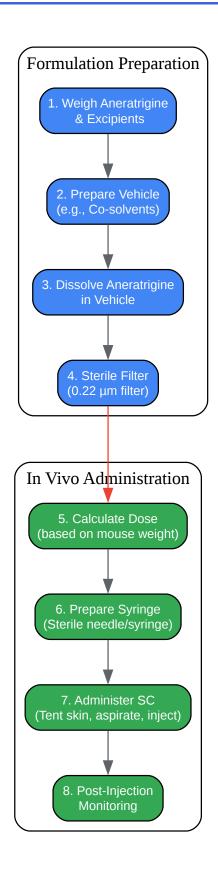


membrane depolarization, thereby stopping the propagation of the action potential and the transmission of pain signals to the central nervous system.









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